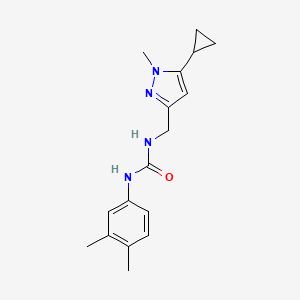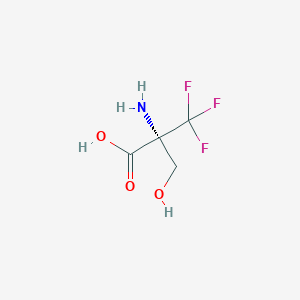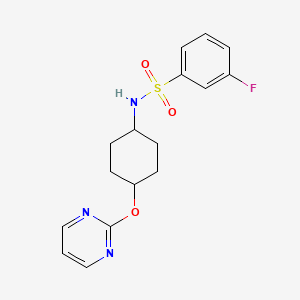
1-(3-Bromophenyl)-3-(2-chloroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-(2-chloroethyl)urea (BCU) is an organic compound that belongs to the class of nitriles and has a wide range of applications in the fields of scientific research and industrial synthesis. BCU is a versatile compound due to its unique structure and reactivity. It is used as a starting material for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent for the synthesis of asymmetric and chiral compounds.
Aplicaciones Científicas De Investigación
Cell Cycle Arrest Induction in Cancer Cells
- Phenyl-chloroethyl ureas (CEUs), including molecules like cyclohexylphenyl-chloroethyl urea, have been noted for inducing cell cycle arrest in cancer cells, leading to a block in the G1/S or G2/M phases. This cell cycle modulation is associated with the differential protein alkylation pattern of these compounds (Bouchon et al., 2007).
Role in Anticancer Activity
- A variety of urea derivatives, including 1-aryl-3-(2-chloroethyl)ureas, are recognized for their potent antineoplastic properties. These compounds have shown effectiveness against drug-resistant tumor cells, making them potentially useful in treating cancers resistant to conventional drugs. The mechanism involves interaction with cellular components, including proteins, and does not solely rely on DNA damage (C.-Gaudreault et al., 2004).
- A series of N-aryl-N'-(2-chloroethyl)ureas were synthesized and evaluated for their antiproliferative activity against a wide panel of tumor cell lines, showcasing their potential as antimitotic agents (Mounetou et al., 2001).
Impact on Microtubule Stability
- CEUs interact covalently with β-tubulin near the colchicine-binding site, which is crucial for microtubule stability. The modification of specific amino acid residues by CEUs correlates with changes in microtubule dynamics and stability, offering insights into their role as potential chemotherapeutic agents (Fortin et al., 2011).
Applications in Agricultural Sciences
- Urea derivatives, including those structurally related to 1-(3-Bromophenyl)-3-(2-chloroethyl)urea, find applications in agriculture as well. For instance, certain urea derivatives have shown cytokinin-like activity, impacting cell division and differentiation in plants (Ricci & Bertoletti, 2009).
- In the context of rice cultivation, the use of urea as a nitrogen source is prevalent. However, the efficiency and impact of urea on crop yield and soil chemistry depend on various factors, including the timing of application and the presence of additives to reduce volatilization losses (Norman et al., 2009).
Structural and Chemical Characterization
- The crystal structure and chemical properties of compounds structurally similar to this compound, like metobromuron, have been characterized, providing insights into their potential applications and interactions with other molecules. These studies often involve understanding the molecular geometry, hydrogen bonding patterns, and other structural details (Kang et al., 2015).
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(2-chloroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-7-2-1-3-8(6-7)13-9(14)12-5-4-11/h1-3,6H,4-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEZRSXYYLAZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2582054.png)


![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B2582058.png)

![2-(5-methyl-7-oxo-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2582060.png)
![5-bromo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582062.png)
![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2582063.png)

![N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2582065.png)
![4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2582071.png)